benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzyl group attached to a pyrazole ring, which is further substituted with a dimethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with benzylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity . The reaction can be represented as follows:
(3,5-dimethyl-1H-pyrazol-1-yl)methanol+benzylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group or the pyrazole ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit catalytic activity. These complexes can participate in various biochemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
(3,5-dimethyl-1H-pyrazol-1-yl)methanol: A precursor in the synthesis of benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A similar compound used as a ligand in coordination chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring and the presence of a benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a benzyl group and a dimethyl group at the 1 and 3 positions, respectively. The structural formula can be represented as follows:
This compound is classified under pyrazole derivatives, which are known for their wide-ranging pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity . A study focusing on related pyrazole derivatives demonstrated that certain compounds in this category can inhibit mTORC1 activity and enhance autophagy in cancer cells. These mechanisms are critical in cancer treatment as they can disrupt tumor growth and survival pathways .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 23 | MIA PaCa-2 | <0.5 | mTORC1 inhibition, autophagy modulation |
Compound 22 | MIA PaCa-2 | >10 | Autophagic flux disruption |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways that contribute to cancer progression or microbial resistance.
- Autophagy Regulation : As noted in anticancer studies, it may modulate autophagic processes, which are crucial for maintaining cellular homeostasis under stress conditions.
Study on Autophagy Modulation
A significant study investigated the effects of related pyrazole derivatives on autophagy in pancreatic cancer cells (MIA PaCa-2). The results indicated that certain compounds increased basal autophagy levels while impairing autophagic flux under nutrient-deprived conditions. This suggests a potential therapeutic angle for targeting metabolic stress in tumors .
Antimicrobial Efficacy Assessment
Although direct studies on this compound's antimicrobial properties are sparse, related compounds have shown efficacy against various pathogens. Future research could elucidate specific interactions with bacterial targets.
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C13H17N3/c1-11-13(10-16(2)15-11)9-14-8-12-6-4-3-5-7-12/h3-7,10,14H,8-9H2,1-2H3 |
InChI Key |
PPHMWTVXZRNZCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=CC=C2)C |
Origin of Product |
United States |
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